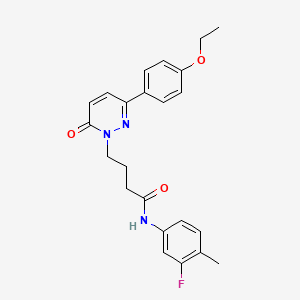

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide

Beschreibung

Eigenschaften

IUPAC Name |

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3/c1-3-30-19-10-7-17(8-11-19)21-12-13-23(29)27(26-21)14-4-5-22(28)25-18-9-6-16(2)20(24)15-18/h6-13,15H,3-5,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQRBOFQXOHWPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring fused with an ethoxyphenyl group and a butanamide moiety. Its structural complexity is indicative of diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 423.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide |

Biological Activity

Research indicates that compounds structurally similar to 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that related pyridazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammatory markers.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting potential use in treating infections.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it interacts with specific biological targets such as enzymes or receptors involved in cell signaling pathways. This interaction could lead to modulation of various biological processes, including:

- Inhibition of key enzymes involved in tumor growth.

- Modulation of inflammatory mediators.

- Disruption of microbial cell wall synthesis.

Synthesis

The synthesis of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide typically involves multi-step organic reactions, which may include:

- Formation of the Pyridazine Ring : Utilizing appropriate precursors to construct the pyridazine framework.

- Coupling Reactions : Attaching the ethoxyphenyl and butanamide groups through amide bond formation.

- Fluorination : Introducing the fluorine atom into the phenyl ring via electrophilic aromatic substitution.

Case Studies

Several studies have explored the biological activity of related compounds:

- In Vitro Studies : A study on a similar pyridazine derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent antitumor activity .

- Animal Models : In vivo experiments using murine models showed that compounds with similar structures reduced tumor size significantly compared to controls, suggesting effective anti-cancer properties .

- Pharmacokinetics and Toxicology : Research into the pharmacokinetics revealed favorable absorption profiles and minimal toxicity at therapeutic doses, indicating potential for clinical application .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The table below highlights key differences in substituents, amide type, and terminal groups among the target compound and analogs:

Key Observations:

- Substituent Diversity : The target’s 4-ethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., nitro in 5b ), halogenated arylpiperazines (6f, 6h ), and heteroaromatic groups in the patent compound . Ethoxy may enhance metabolic stability compared to nitro or chloro groups.

- Amide Chain : The butanamide chain in the target compound is longer than the propanamide in 6f/6h and distinct from sulfonamide (5a/5b) or phosphate ester (patent) linkages. This could influence solubility and target binding.

- Terminal Group : The 3-fluoro-4-methylphenyl group introduces steric bulk and fluorine’s electronegativity, differing from pyrazolyl (6f/6h) or difluoromethyl (patent) termini.

Spectroscopic Data

- IR Spectroscopy: C=O stretches in analogs (e.g., 1664–1620 cm⁻¹ ) align with pyridazinone and amide carbonyls. The target’s butanamide chain would likely show comparable peaks.

- NMR : Aromatic proton signals (e.g., δ 8.34–8.21 in 5b ) reflect substituent electronic effects. The target’s 3-fluoro-4-methylphenyl group would exhibit distinct splitting patterns due to fluorine’s deshielding.

Implications for Physicochemical and Pharmacological Properties

- Bioactivity: Piperazine/piperidine-substituted pyridazinones (6f/6h ) are often explored for CNS activity, while sulfonamides (5a/5b ) are associated with enzyme inhibition. The target’s unique substituents could modulate selectivity for specific targets.

Q & A

Q. What are the optimized synthetic routes for 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursor compounds such as 4-ethoxyphenyl derivatives and pyridazinone intermediates. Key steps include cyclization to form the pyridazinone core, followed by amidation with 3-fluoro-4-methylaniline. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like HCl or H₂SO₄) critically impact yield and purity. For example, ethanol or acetic acid as solvents may enhance cyclization efficiency, while controlled temperatures (e.g., 60–80°C) reduce side reactions . Optimization via fractional crystallization or column chromatography is recommended for purification.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Structural confirmation requires ¹H/¹³C NMR to verify substituent positions and mass spectrometry (MS) for molecular weight validation. Physicochemical properties like solubility, lipophilicity (logP), and thermal stability are assessed via HPLC (for purity), differential scanning calorimetry (DSC) for melting points, and thermogravimetric analysis (TGA) for decomposition profiles . Stability under acidic/basic conditions can be tested via pH-dependent degradation studies using UV-Vis spectroscopy .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin) against cancer lines (e.g., HeLa, MCF-7) and microbial strains (e.g., S. aureus, E. coli) to assess antimicrobial/antitumor potential. Enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorogenic substrates can elucidate mechanistic pathways. Dose-response curves (IC₅₀ values) and selectivity indices (vs. healthy cells) should be calculated to prioritize further studies .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across similar pyridazinone derivatives?

- Methodological Answer : Contradictions often arise from substituent effects (e.g., ethoxy vs. chloro groups) or assay variability. Structure-activity relationship (SAR) studies comparing analogs with systematic substitutions (e.g., varying aryl groups or amide linkages) can isolate critical moieties for activity. Molecular docking and MD simulations (using software like AutoDock or Schrödinger) help predict binding affinities to targets like kinases or GPCRs, reconciling discrepancies between in vitro and computational data .

Q. How can in vivo models be designed to evaluate the compound’s pharmacokinetics and toxicity?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for ADME studies :

- Pharmacokinetics : Measure plasma concentration-time profiles via LC-MS/MS after oral/intravenous administration. Calculate parameters like Cₘₐₓ, t₁/₂, and bioavailability.

- Toxicity : Conduct acute/chronic toxicity studies (OECD guidelines) with histopathological analysis of liver/kidney tissues. Metabolite identification (using HR-MS/MS) can reveal detoxification pathways or toxic intermediates .

Q. What computational methods are effective in predicting target interactions and binding affinities?

- Methodological Answer : Combine docking (e.g., Glide SP/XP scoring) with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Free-energy perturbation (FEP) or MM-GBSA calculations quantify binding energies for key residues. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental Kd values .

Q. How can researchers address stability challenges during formulation development?

- Methodological Answer : Stability issues (e.g., hydrolysis of the pyridazinone core) require excipient screening (e.g., cyclodextrins for encapsulation) and lyophilization for solid-state preservation. Forced degradation studies (e.g., exposure to light, heat, or humidity) identify degradation pathways, guiding formulation adjustments. Nanoformulations (e.g., liposomes) can enhance solubility and prolong half-life .

Data Contradictions and Validation

Q. How should conflicting data on enzyme inhibition potency be validated?

- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration, pH) to minimize variability. Use orthogonal assays (e.g., radiometric vs. fluorometric) for cross-validation. X-ray crystallography of enzyme-inhibitor complexes provides structural insights into binding modes, resolving discrepancies between biochemical and computational data .

Comparative Analysis

Q. How does the 4-ethoxyphenyl substituent influence activity compared to halogenated analogs?

- Methodological Answer : The ethoxy group enhances lipophilicity (logP ~3.5) and metabolic stability compared to chloro or fluoro analogs, which may improve blood-brain barrier penetration. SAR studies show that bulkier substituents (e.g., ethoxy) reduce off-target effects in kinase assays but may lower aqueous solubility. Comparative MD simulations reveal differences in binding pocket interactions (e.g., hydrogen bonding vs. hydrophobic contacts) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.